molecular formula C7H12O3 B6166517 2-(2-methoxycyclobutyl)acetic acid, Mixture of diastereomers CAS No. 2091748-72-8

2-(2-methoxycyclobutyl)acetic acid, Mixture of diastereomers

Cat. No.: B6166517
CAS No.: 2091748-72-8
M. Wt: 144.2
InChI Key:
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Description

2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This unique structural feature makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the following steps:

    Cyclization: Starting from a suitable linear precursor, cyclization is induced to form the cyclobutyl ring.

    Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.

    Acetic Acid Introduction: The acetic acid moiety is introduced via esterification or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound, often involves optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxycyclobutyl)acetic acid: Another diastereomer with a methoxy group at a different position on the cyclobutyl ring.

    2-(2-ethoxycyclobutyl)acetic acid: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-methoxycyclobutyl)acetic acid, mixture of diastereomers, is unique due to its specific stereochemistry and the presence of the methoxy group at the 2-position of the cyclobutyl ring. This structural feature influences its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

2091748-72-8

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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